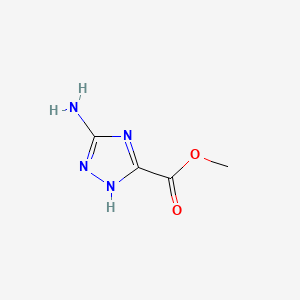

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139097. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-1H-1,2,4-triazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-10-3(9)2-6-4(5)8-7-2/h1H3,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZNPKRMPBUQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189936 | |

| Record name | Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3641-14-3 | |

| Record name | Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3641-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003641143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3641-14-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 5-AMINO-1H-1,2,4-TRIAZOLE-3-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BDL3S99S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, a key building block in the development of pharmaceuticals and agrochemicals.[1] This document details the primary synthetic methodologies, providing experimental protocols and quantitative data to support research and development efforts.

Introduction

This compound (C₄H₆N₄O₂) is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[2][3] Its structure, featuring a triazole ring with both an amino and a methyl carboxylate group, makes it a versatile intermediate for creating more complex molecules with a range of biological activities.[1]

Synthetic Pathways

The most prevalent and well-documented method for the synthesis of this compound involves a two-step process. The first step is the formation of the core heterocyclic structure, 5-amino-1H-1,2,4-triazole-3-carboxylic acid, from acyclic precursors. The second step is the esterification of the carboxylic acid to yield the final methyl ester product.

An alternative, though less direct, conceptual pathway involves the construction of the triazole ring with the ester group already in place. However, the former method is more commonly cited in the literature.

Caption: Overview of the primary synthetic pathway.

Experimental Protocols

Step 1: Synthesis of 3-Amino-1,2,4-triazole-5-carboxylic Acid

The synthesis of the carboxylic acid precursor can be achieved through the reaction of aminoguanidine with a dicarboxylic acid or its derivative. One common method involves the reaction of aminoguanidine bicarbonate with formic acid.[4]

Materials:

-

Aminoguanidine bicarbonate

-

98-100% Formic acid

-

95% Ethanol

Procedure:

-

To 136 g (1 mole) of finely powdered aminoguanidine bicarbonate in a 500-ml two-necked round-bottomed flask fitted with a thermometer, add 48 g (40 ml, 1.05 moles) of 98–100% formic acid.[4]

-

Cautiously heat the foaming mixture with gentle rotation until the evolution of gas ceases and the entire mass dissolves.[4]

-

Maintain the solution at a temperature of 120°C for 5 hours.[4]

-

After cooling the solution, add 500 ml of 95% ethanol and heat to dissolve the product.[4]

-

Filter the solution while hot.[4]

-

Evaporate the ethanol solution to dryness on a steam bath and dry the resulting product in an oven at 100°C.[4]

Step 2: Esterification to this compound

This procedure details the esterification of 5-amino-1H-1,2,4-triazole-3-carboxylic acid to its corresponding methyl ester.

Materials:

-

5-amino-1H-1,2,4-triazole-3-carboxylic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

Procedure:

-

Cool 150 mL of methanol to -18°C.

-

Add 43.5 mL (600 mmol) of SOCl₂ dropwise to the cooled methanol.

-

Following the addition of SOCl₂, add 21.32 g (150 mmol) of 5-amino-1H-1,2,4-triazole-3-carboxylic acid dropwise.

-

After 30 minutes, allow the temperature to rise to 20°C and stir the mixture for 20 hours.

-

Evaporate the volatile components, and dissolve the resulting oily residue in 130 mL of methanol.

-

Add 90 mL of diethyl ether to precipitate the product.

This procedure can also be applied to the N-methylated analog, Methyl 5‐amino‐1‐methyl‐1H‐[5][6][7]triazole‐3‐carboxylate, with a reported yield of 93% for the hydrochloride salt.[5]

Quantitative Data Summary

| Parameter | 3-Amino-1,2,4-triazole[4] | Methyl 5-amino-1-methyl-1H-[5][6][7]triazole-3-carboxylate HCl[5] |

| Yield | 95-97% | 93% |

| Melting Point | 152-156°C | Not specified |

| TLC (Rf) | Not specified | 0.73 (System A) |

| HPLC Purity | Not specified | 99.7% |

| ¹H NMR (DMSO-d₆) δ (ppm) | Not specified | 3.70 (s, 3H, CH₃-N), 3.85 (s, 3H, CH₃-O), 7.26 (s, H, NH+) |

| FTIR (cm⁻¹) (KBr) | Not specified | 3391, 3311, 3103, 1763, 1683 |

Note: Data for the N-methylated analog is provided as a reference for a similar esterification process.

Reaction Pathway Visualization

Caption: Esterification reaction pathway.

Further Reactions and Characterization

The synthesized this compound can undergo further reactions, such as acetylation. Reaction with acetic anhydride can lead to mono- and di-acetylated products.[6] For instance, reaction at 20°C with Ac₂O can regioselectively yield methyl 1-acetyl-5-amino-1H-[5][6][7]triazole-3-carboxylate.[6] More forcing conditions, such as boiling in neat acetic anhydride, can produce diacetylated isomers.[6] These derivatives are useful for further functionalization and for structural confirmation.

Safety Considerations

It is important to note that some traditional synthetic routes for related triazole compounds involve diazotization steps, which can be hazardous due to the formation of explosive diazonium salts.[8][9] The methods presented here avoid this particularly hazardous step, offering a safer synthetic approach.[8] Nevertheless, all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Thionyl chloride is corrosive and toxic and should be handled with extreme care.

Conclusion

The synthesis of this compound is readily achievable through a two-step process involving the formation of the triazole carboxylic acid followed by esterification. The provided protocols offer a solid foundation for the laboratory-scale production of this valuable intermediate. Further optimization of reaction conditions may be possible to improve yields and purity. The characterization data and potential for subsequent derivatization highlight the utility of this compound in broader drug discovery and development programs.

References

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. 5-Amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester CAS# 3641-14-3 [gmall.chemnet.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]

- 9. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Properties

This compound is a white crystalline powder.[3][4] Its core structure consists of a 1,2,4-triazole ring substituted with an amino group and a methyl carboxylate group.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | methyl 3-amino-1H-1,2,4-triazole-5-carboxylate | [5] |

| CAS Number | 3641-14-3 | [3][6][7] |

| Molecular Formula | C₄H₆N₄O₂ | [3][5][8] |

| Molecular Weight | 142.12 g/mol | [3][5][6][7] |

| Appearance | White Crystalline Powder | [3][4] |

| Melting Point | 218-222 °C (decomposes) | [3][6] |

| Boiling Point | 379°C at 760 mmHg | [3][4] |

| Density | 1.505 g/cm³ | [3][4] |

| Flash Point | 183°C | [3][4] |

| Refractive Index | 1.613 | [3][4] |

| XLogP3 | -0.2 | [3][5] |

| PSA (Polar Surface Area) | 93.9 Ų | [3][5] |

Spectral Data

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 143.05635 |

| [M+Na]⁺ | 165.03829 |

| [M-H]⁻ | 141.04179 |

| [M+NH₄]⁺ | 160.08289 |

| [M+K]⁺ | 181.01223 |

| [M]⁺ | 142.04852 |

| [M]⁻ | 142.04962 |

Data obtained from PubChemLite.[9]

Experimental Protocols

Synthesis of this compound

Representative Synthetic Pathway:

Caption: A generalized synthetic workflow for this compound.

Methodology:

-

Condensation: Aminoguanidine hydrochloride is reacted with a suitable dicarbonyl compound, such as dimethyl oxalate, in the presence of a base. This reaction typically forms an open-chain intermediate.

-

Cyclization: The intermediate is then heated, often in the presence of a dehydrating agent or under reflux conditions, to induce intramolecular cyclization, forming the 1,2,4-triazole ring.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to yield the final product.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.[9]

HPLC Method:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A mixture of acetonitrile and water with an acidic modifier, such as phosphoric acid or formic acid for MS compatibility, is effective.[9]

-

Detection: UV detection at a suitable wavelength (e.g., 210-254 nm) can be employed.

Experimental Workflow for Analysis:

Caption: A standard workflow for the HPLC analysis of the target compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information to suggest that this compound has significant biological activity or is directly involved in specific signaling pathways. Its primary role is as a chemical intermediate for the synthesis of more complex, biologically active molecules, such as pharmaceuticals and agrochemicals.[1] Derivatives of the 1,2,4-triazole core are known to exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[10][11][12]

Safety Information

This compound is classified with the GHS07 pictogram, indicating that it may cause skin sensitization.[6][7] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[6][7]

Conclusion

This compound is a valuable building block in organic synthesis. This guide has summarized its key chemical properties and provided representative experimental protocols for its synthesis and analysis. Further research into the biological activities of its derivatives may open new avenues for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]

- 8. Mendeleev Communications [mathnet.ru]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities [mdpi.com]

- 12. ripublication.com [ripublication.com]

Characterization of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, spectroscopic data, synthesis, and potential biological activities, offering a valuable resource for researchers working with this molecule.

Physicochemical Properties

This compound is a white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H6N4O2 | [2] |

| Molecular Weight | 142.12 g/mol | [2] |

| CAS Number | 3641-14-3 | [2] |

| Appearance | White Crystalline Powder | [2] |

| Melting Point | 218-222 °C (decomposes) | [2][3][4] |

| Boiling Point | 379 °C at 760 mmHg | [2] |

| Density | 1.505 g/cm³ | [2] |

| Flash Point | 183 °C | [2] |

| Refractive Index | 1.613 | [2] |

| XLogP3 | -0.2 | [2] |

| PSA (Polar Surface Area) | 93.9 Ų | [2] |

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: Similarly, the ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbon of the ester, the two triazole ring carbons, and the methyl carbon of the ester group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. These would include N-H stretching vibrations for the amino group and the triazole ring, C=O stretching for the ester, and C-N and C=N stretching vibrations for the triazole ring.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The exact mass is reported to be 142.12.[2]

Synthesis

This compound is typically synthesized via the esterification of its corresponding carboxylic acid precursor, 5-amino-1H-1,2,4-triazole-3-carboxylic acid. A common method involves the use of methanol in the presence of an acid catalyst such as thionyl chloride (SOCl₂) or a strong mineral acid.[7][8]

Experimental Protocols

Synthesis: Esterification of 5-amino-1H-1,2,4-triazole-3-carboxylic acid[8][9][10]

-

Suspension: Suspend 5-amino-1H-1,2,4-triazole-3-carboxylic acid (1.0 equivalent) in anhydrous methanol (10-20 volumes).

-

Cooling: Cool the suspension to 0 °C in an ice bath with continuous stirring.

-

Catalyst Addition: Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension. This step should be performed in a well-ventilated fume hood as the reaction is exothermic and releases HCl and SO₂ gases.

-

Reaction: After the complete addition of thionyl chloride, remove the ice bath and allow the reaction mixture to stir at room temperature or gently reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the excess methanol under reduced pressure. Neutralize the residue carefully with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Characterization

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) to form a thin, transparent disc.

-

Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded for background correction.

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µM) in a suitable solvent for electrospray ionization (e.g., methanol or acetonitrile).

-

Infusion: Introduce the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Analysis: Acquire the mass spectrum in the desired mass range and ionization mode (positive or negative).

Potential Biological Activity and Signaling Pathways

This compound serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[9] The 1,2,4-triazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 1,2,4-triazole have been reported to exhibit a wide range of activities, including antifungal, anticancer, and anti-inflammatory properties.

The mechanism of action for many 1,2,4-triazole-containing drugs involves the inhibition of key enzymes in various signaling pathways. While the specific biological target of this compound is not definitively established in the reviewed literature, its structural similarity to other active triazoles suggests potential interactions with pathways such as:

-

CYP51 Inhibition: A common mechanism for antifungal triazoles.

-

Kinase Inhibition: Targeting pathways like VEGFR-2 in cancer.

-

Aromatase Inhibition: Relevant in the treatment of hormone-dependent cancers.

-

Nrf2 Pathway Activation: Implicated in neuroprotective effects.

References

- 1. Sample Introduction | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]

- 2. echemi.com [echemi.com]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. 5-Amino-1H- 1,2,4 -triazole-3-carboxylic acid methyl ester 96 3641-14-3 [sigmaaldrich.com]

- 5. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. lookchem.com [lookchem.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the key analytical techniques and experimental protocols utilized to confirm its molecular structure and explores its potential biological significance based on the activities of related compounds.

Compound Identity and Physicochemical Properties

This compound is a white crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₄O₂ | [1][2] |

| Molecular Weight | 142.12 g/mol | [1][2] |

| CAS Number | 3641-14-3 | [1][2][3] |

| Melting Point | 218-222 °C | |

| Appearance | White Crystalline Powder | [2] |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic methods. The following tables present the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | - | - | NH₂ |

| Data not available in search results | - | - | NH |

| Data not available in search results | s | 3H | O-CH₃ |

¹³C NMR Spectral Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C=O |

| Data not available in search results | C3-Triazole |

| Data not available in search results | C5-Triazole |

| Data not available in search results | O-CH₃ |

Note: Specific chemical shift values and coupling constants were not available in the searched literature. The assignments are based on the known chemical structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | Strong, Broad | N-H stretching (amine and triazole) |

| Data not available in search results | Strong | C=O stretching (ester) |

| Data not available in search results | Medium | C=N stretching (triazole ring) |

| Data not available in search results | Medium | C-N stretching |

| Data not available in search results | Medium | N-H bending |

Note: Specific peak positions were not available in the searched literature. The assignments are based on characteristic functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 142.0490 | [M]⁺, Molecular Ion |

Note: The exact mass is consistent with the molecular formula C₄H₆N₄O₂.

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

A detailed experimental protocol for the synthesis of the title compound is provided in the work by Gapiński et al. (2021). While the full text was not accessible, a general synthetic approach for related aminotriazoles involves the cyclization of an appropriate precursor. A plausible synthetic route is outlined below.

General Procedure:

-

Starting Materials: The synthesis typically starts from readily available precursors like aminoguanidine and a dicarbonyl compound or its derivative.

-

Cyclization: The starting materials are reacted under appropriate conditions (e.g., in a suitable solvent with heating or under microwave irradiation) to form the 1,2,4-triazole ring.

-

Esterification: If the carboxylic acid is formed first, a subsequent esterification step with methanol under acidic conditions yields the final methyl ester.

-

Purification: The crude product is purified by recrystallization from a suitable solvent to obtain the pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

FTIR Spectroscopy: The IR spectrum is recorded using a KBr pellet or as a thin film on a salt plate using an FTIR spectrometer.

-

Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

Structure Elucidation Workflow

The logical workflow for the structure elucidation of this compound is depicted in the following diagram.

Potential Biological Significance and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, the 1,2,4-triazole scaffold is a well-known pharmacophore present in numerous antifungal and anticancer agents.[4][5][6][7][8]

Hypothetical Antifungal Mechanism of Action

Many triazole-based antifungal drugs, such as fluconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

Hypothetical Anticancer Mechanism of Action

Various 1,2,4-triazole derivatives have demonstrated anticancer activity through different mechanisms, including the inhibition of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival. Inhibition of EGFR can block these pro-cancerous signals.

Conclusion

The structural elucidation of this compound is well-established through standard spectroscopic techniques. While specific biological data for this exact compound is limited, its structural similarity to known bioactive molecules suggests potential for further investigation in the fields of antifungal and anticancer drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this and related heterocyclic compounds.

References

- 1. rsc.org [rsc.org]

- 2. echemi.com [echemi.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-1,2,3-triazole-4-carboxamide, 5-(1-pyrrolidinylazo)- [webbook.nist.gov]

- 7. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]

- 8. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Spectroscopic Data for Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the available spectroscopic data, detailed experimental protocols for acquiring such data, and a representative synthesis method.

Core Spectroscopic Data

This compound has been characterized using several spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).[1] The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are crucial for confirming its molecular structure.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.85 | s | 3H | O-CH₃ |

| 7.26 | s (br) | 2H | NH₂ |

| ~12.0 (very broad) | s | 1H | NH (triazole ring) |

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 52.3 | O-CH₃ |

| 147.5 | C5 (C-NH₂) |

| 151.2 | C3 (C-COOCH₃) |

| 159.7 | C=O (ester) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The analysis is typically performed on a solid sample using a Potassium Bromide (KBr) pellet.

Table 3: FTIR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3391, 3311 | Strong, Broad | N-H stretching (NH₂ and NH) |

| 3103 | Medium | C-H stretching (aromatic-like) |

| 1763 | Strong | C=O stretching (ester) |

| 1683 | Strong | N-H bending (NH₂) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 142 | 100 | [M]⁺ (Molecular Ion) |

| 111 | - | [M - OCH₃]⁺ |

| 83 | - | [M - COOCH₃]⁺ |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific data. The following sections outline the general procedures for the key experiments cited.

Synthesis of this compound

A common synthetic route involves the esterification of 5-amino-1H-1,2,4-triazole-3-carboxylic acid.

Protocol:

-

To a suspension of 5-amino-1H-1,2,4-triazole-3-carboxylic acid (1 equivalent) in methanol (10 volumes), slowly add thionyl chloride (1.2 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

References

A Technical Guide to Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, analytical methodologies, and biological significance of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the broad-spectrum antiviral agent Ribavirin.

Core Physical and Chemical Properties

This compound is a white crystalline powder.[1][2] A comprehensive summary of its key physical and chemical properties is presented below.

General and Computational Properties

| Property | Value | Source |

| Molecular Formula | C4H6N4O2 | [1][3] |

| Molecular Weight | 142.12 g/mol | [1][3] |

| Exact Mass | 142.04907545 Da | |

| CAS Number | 3641-14-3 | [1] |

| Appearance | White Crystalline Powder | [1][2] |

| Polar Surface Area (PSA) | 93.9 Ų | [1] |

| XLogP3 | -0.2 | [1] |

Experimentally Determined Physical Properties

| Property | Value | Source |

| Melting Point | 218-222 °C (decomposes) | [4][5] |

| Boiling Point | 379°C at 760 mmHg | [1][2] |

| Density | 1.505 g/cm³ | [1][2] |

| Flash Point | 183°C | [1][2] |

| Refractive Index | 1.613 | [1][2] |

Experimental Protocols and Methodologies

The characterization of this compound and its derivatives typically involves a suite of standard analytical techniques to confirm its identity, purity, and structure.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a principal method for assessing the purity of this compound and its reaction products. A common approach utilizes a reverse-phase C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid for Mass Spectrometry compatibility.[4] This method is scalable for preparative separation to isolate impurities.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) is also employed in the analysis of this compound and its acetylated derivatives, providing information on molecular weight and fragmentation patterns.[6][7][8]

Spectroscopic Analysis

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives.[6][8]

Synthesis Workflow

The synthesis of 1,2,4-triazole derivatives such as this compound can be achieved through various routes. One documented approach involves the use of lime nitrogen as a starting material. A generalized workflow for such a synthesis is depicted below.

Caption: A generalized workflow for the synthesis of this compound.

Biological Significance and Signaling Pathways

While direct signaling pathways for this compound are not extensively documented, its primary significance lies in its role as a precursor to Ribavirin, a potent antiviral drug. The mechanism of action of Ribavirin is multifaceted and impacts several cellular and viral pathways.

Ribavirin is a guanosine analog that, once phosphorylated in the cell, interferes with viral replication through multiple mechanisms.[9][10] These include:

-

Inhibition of Viral RNA Polymerase: Ribavirin triphosphate competes with natural nucleotides, leading to the inhibition of viral RNA-dependent RNA polymerase.[10][11]

-

Induction of Viral Mutagenesis: Incorporation of Ribavirin into the viral genome leads to an "error catastrophe," causing lethal mutations in the virus.[9][10]

-

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral replication.[10][11]

-

Modulation of the Immune Response: Ribavirin can shift the immune response towards a Th1 profile, enhancing the host's antiviral defenses.[9]

-

Interference with Viral mRNA Capping: Ribavirin can inhibit the capping of viral mRNA, which is crucial for its stability and translation.[9][10]

The intricate mechanism of action of Ribavirin is illustrated in the following diagram.

Caption: The multifaceted mechanism of action of Ribavirin, a key antiviral agent synthesized from this compound.

References

- 1. Cellular Signaling Analysis shows antiviral, ribavirin-mediated ribosomal signaling modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Ribavirin - Wikipedia [en.wikipedia.org]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. Sigma Aldrich 5-Amino-1H-[1,2,4]-triazole-3-carboxylic acid methyl ester 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. Acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Ribavirin? [synapse.patsnap.com]

- 10. news-medical.net [news-medical.net]

- 11. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate

CAS Number: 3641-14-3

This technical guide provides a comprehensive overview of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, a key heterocyclic building block. It is intended for researchers, scientists, and professionals in drug development and agrochemical industries. This document details the compound's physicochemical properties, synthesis protocols, chemical reactivity, and applications, with a focus on its role in the creation of pharmaceuticals and other specialized chemicals.

Core Chemical and Physical Properties

This compound is a white crystalline powder.[1] Its structural and physical properties are summarized in the table below, providing essential data for laboratory and industrial applications.

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₄O₂ | [1][2][3] |

| Molecular Weight | 142.12 g/mol | [1][2][3] |

| Appearance | White Crystalline Powder | [1][3] |

| Melting Point | 218-222 °C (lit.) | [1] |

| Boiling Point | 379 °C at 760 mmHg | [1][3] |

| Density | 1.506 g/cm³ | [1] |

| Flash Point | 183 °C | [1][3] |

| Refractive Index | 1.613 | [1][3] |

| Vapor Pressure | 6.06E-06 mmHg at 25°C | [1] |

| pKa | 8.92 ± 0.40 (Predicted) | [1] |

| Topological Polar Surface Area (TPSA) | 93.9 Ų | [2][4] |

| XLogP3 | -0.2 | [2][3] |

| EINECS Number | 222-869-7 | [1][3] |

Synthesis and Experimental Protocols

While specific, detailed industrial synthesis protocols for this compound are often proprietary, the literature points to general synthetic strategies for 1,2,4-triazole derivatives. One common approach involves the cyclization of intermediates derived from aminoguanidine.[5] Another related synthesis for a similar compound, methyl 1,2,4-triazole-3-carboxylate, involves reacting trichloroacetonitrile with formylhydrazine, followed by cyclization and alcoholysis.[6]

The diagram below illustrates a generalized workflow for synthesizing substituted 1,2,4-triazole compounds, which can be adapted for the title compound.

References

- 1. lookchem.com [lookchem.com]

- 2. methyl 5-amino-1H-(1,2,4)triazole-3-carboxylate | C4H6N4O2 | CID 77201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 3641-14-3 | Methyl 5-Amino-1,2,4-triazole-3-carboxylate | Triazoles | Ambeed.com [ambeed.com]

- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate and its Alternative Appellations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, a key chemical intermediate. The document details its various synonyms and identifiers, presents its physicochemical properties in a structured format, and outlines key experimental protocols for its synthesis and analysis.

Nomenclature and Identification

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of these alternative names, along with common identifiers, is provided below to facilitate accurate identification and cross-referencing.

Table of Synonyms and Identifiers

| Category | Identifier | Value |

| Systematic Names | IUPAC Name | methyl 3-amino-1H-1,2,4-triazole-5-carboxylate[1] |

| 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester[1][2][3] | ||

| s-Triazole-3-carboxylic acid, 5-amino-, methyl ester[1][2] | ||

| 3-Amino-5-(methoxycarbonyl)-1,2,4-triazole[2][3] | ||

| 5-Amino-1H-[1][2][4]triazole-3-carboxylic acid methyl ester[1][2] | ||

| 3-Amino-1,2,4-triazole-5-carboxylic acid methyl ester[2] | ||

| Methyl 5-amino-4H-1,2,4-triazole-3-carboxylate[1][3] | ||

| Registry Numbers | CAS Number | 3641-14-3[1][2] |

| EC Number | 222-869-7[2] | |

| NSC Number | 139097[1][2] | |

| Chemical Codes | UNII | 33BDL3S99S[1][2] |

| InChI Key | OSZNPKRMPBUQLB-UHFFFAOYSA-N[2] | |

| MDL Number | MFCD00297193[1] | |

| Other Synonyms | RefChem:157670[1] | |

| CHEMBL5402933[1] | ||

| MFCD02695363[1] |

Logical Relationships of Nomenclature

The following diagram illustrates the relationship between the primary name and its various identifiers and synonyms.

References

"discovery and history of aminotriazole compounds"

An In-depth Technical Guide to the Discovery and History of Aminotriazole Compounds

Executive Summary

The aminotriazole class of compounds, particularly 3-amino-1,2,4-triazole (amitrole), represents a significant chapter in the history of chemical science, spanning from foundational heterocyclic chemistry to widespread agrochemical application and, more recently, to diverse roles in drug discovery. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted biological activities of aminotriazole compounds. It details the initial synthesis and the subsequent discovery of their potent herbicidal properties, which led to widespread agricultural use. The guide also chronicles pivotal historical events, such as the 1959 cranberry scare, that shaped public perception and regulatory landscapes. For the intended audience of researchers and drug development professionals, this document consolidates key quantitative data, details critical experimental protocols for synthesis, and visualizes the complex signaling pathways and logical relationships governing the function and development of these compounds.

The Dawn of Triazole Chemistry

The foundational chemistry of triazoles, the five-membered heterocyclic aromatic rings containing three nitrogen atoms, dates back to the late 19th century. The name "triazole" was first proposed in 1885 by Bladin to describe this novel class of compounds.[1] Triazoles exist as two primary isomers, 1,2,3-triazoles and 1,2,4-triazoles, both of which have become crucial scaffolds in medicinal and materials science due to their unique chemical properties.[1] Their stability, capacity for a wide range of substitutions, and ability to engage in hydrogen bonding have made them privileged structures in the development of therapeutic agents.[1][2]

From Laboratory Curiosity to Agricultural Workhorse: The History of Aminotriazole

Discovery and Herbicidal Application

While the triazole ring was known for decades, the biological potential of its amino-substituted derivatives remained largely unexplored until the mid-20th century. The potent herbicidal activity of 3-amino-1,2,4-triazole, commonly known as amitrole, was first reported in 1953 and subsequently patented in 1954 by the American Chemical Paint Company.[3] This discovery marked the entry of aminotriazoles into the agrochemical industry. Amitrole was found to be a non-selective, systemic herbicide effective against a wide array of annual and perennial grasses, broadleaf weeds, and aquatic weeds, acting through translocation in the plant.[4][5][6]

The 1959 Cranberry Scare and Its Aftermath

The widespread use of amitrole came to an abrupt halt in 1959 with a major public health controversy. On November 9, 1959, the U.S. Secretary of Health, Education, and Welfare announced that residues of amitrole, a suspected carcinogen, had been found in the national cranberry crop.[5][7] This announcement, occurring just before Thanksgiving, caused the cranberry market to collapse and instilled a lasting public consciousness regarding pesticide residues in food.[5][7] This event was a turning point, leading to stricter regulations on pesticide use and spurring the development of more sensitive analytical methods for residue detection.

Modern Regulatory Status and Evolving Applications

Due to its carcinogenic properties in laboratory animals, the use of amitrole on food crops was discontinued.[5][6] Over the following decades, regulatory scrutiny intensified. Citing concerns over potential groundwater contamination and risks to aquatic life, the European Union banned the use of amitrole-based herbicides starting in September 2017.[6] Despite its decline in agriculture, the unique biological activity of the aminotriazole scaffold has driven its exploration in other fields. Researchers have repurposed it as a chemical probe in molecular biology and as a foundational structure in the development of new therapeutic agents for a range of diseases.[8][9][10]

Synthesis of Aminotriazole Compounds

The synthesis of the 3-amino-1,2,4-triazole core and its derivatives has been a subject of extensive research, leading to the development of numerous methodologies.

Foundational Synthesis of 3-Amino-1,2,4-triazole (Amitrole)

Historically, the commercial production of amitrole involved the reaction of an aminoguanidine salt, typically the bicarbonate, with formic acid, followed by cyclization of the resulting aminoguanidine formate.[11] A common process involves the initial formation of aminoguanidine from the condensation of hydrazine hydrate with cyanamide.[11]

Modern Synthetic Strategies for Derivative Libraries

Modern medicinal chemistry demands efficient methods for producing diverse libraries of compounds for structure-activity relationship (SAR) studies. Convergent synthetic routes have been developed that allow for the variation of substituents at different positions of the aminotriazole ring.[12][13] One effective one-pot, two-step protocol involves the formation of a thiourea intermediate, followed by S-alkylation and a consecutive ring-closure reaction to yield the desired 3-amino-1,2,4-triazole derivatives.[14][15] These methods offer broad functional group tolerance and are suitable for parallel synthesis, enabling the rapid generation of compound libraries.[14][15]

Mechanisms of Action

Aminotriazole compounds exhibit a range of biological effects, stemming from their ability to interact with various enzymatic pathways in plants and animals.

Herbicidal Mode of Action

The herbicidal effects of amitrole are primarily attributed to two distinct mechanisms of action.

-

Inhibition of Histidine Biosynthesis: Amitrole is a potent competitive inhibitor of imidazoleglycerol-phosphate dehydratase (IGP dehydratase), an essential enzyme in the histidine biosynthesis pathway in plants and microorganisms.[5][16] By blocking this enzyme, amitrole leads to a deficiency in histidine, an essential amino acid, thereby halting growth. This mode of action has also been exploited in molecular biology as a selection marker in yeast two-hybrid systems.[5]

-

Inhibition of Pigment Synthesis: Amitrole is also known to interfere with carotenoid biosynthesis by inhibiting lycopene cyclase.[4] This leads to the accumulation of phytoene, a precursor, and results in the characteristic bleached or chlorotic appearance of treated plants due to photooxidation of chlorophyll.[17][18] There has been some scientific debate as to whether pigment inhibition or histidine starvation is the primary herbicidal mechanism.[17]

Caption: Herbicidal Mechanisms of Amitrole

Toxicological Profile

The primary concern regarding aminotriazole is its carcinogenicity. Lifespan studies in rodents have shown that high dietary concentrations of amitrole can induce thyroid and pituitary gland tumors, particularly in rats.[19] This effect is linked to its impact on thyroid function. It has also been shown to have both carcinogenic and, paradoxically, antitumor effects in mice depending on the experimental conditions.[20] In vitro genotoxicity assays have produced mixed results, with most bacterial tests being negative.[21][22]

Emerging Therapeutic Applications

The aminotriazole scaffold is a versatile building block for developing new drugs. Its derivatives have been investigated for a wide range of therapeutic activities.

-

Anticancer Agents: The 3-amino-1,2,4-triazole core has been incorporated into novel compounds showing promising anticancer and antiangiogenic activity.[8]

-

Anti-inflammatory Agents: A series of triazole aminopyrazines were developed as highly potent and selective inhibitors of PI3Kδ, a key enzyme in inflammatory pathways.[10]

-

Antiparasitic Drugs: A novel series of 5-amino-1,2,3-triazole-4-carboxamides was identified and optimized as a treatment for Chagas' disease, caused by Trypanosoma cruzi.[9]

-

Otoprotective Agents: 3-aminotriazole has been shown to protect against cobalt-induced hearing impairment by inhibiting the generation of reactive oxygen species and proinflammatory cytokines.[23]

Caption: Logical Relationships of Aminotriazole Derivatives

Quantitative Data Summary

This section summarizes key quantitative data related to the physicochemical and biological properties of aminotriazole and its derivatives.

Table 1: Physicochemical and Toxicological Properties of 3-Amino-1,2,4-triazole (Amitrole)

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 61-82-5 | [5] |

| Molar Mass | 84.082 g·mol⁻¹ | [5] |

| Appearance | Colorless/white crystalline powder | [5] |

| Melting Point | 157 to 159 °C | [5] |

| Solubility in Water | 28 g/100 mL | [5] |

| LD₅₀ (Oral, Rat) | 1,100 to 2,500 mg/kg | [5] |

| Carcinogenicity | Induces thyroid and pituitary tumors in rats at 100 ppm dietary concentration. |[19] |

Table 2: Bioactivity Data for Selected Aminotriazole Derivatives

| Derivative Class | Target/Assay | Activity | Reference(s) |

|---|---|---|---|

| Triazole Aminopyrazines | PI3Kδ Enzyme Assay | IC₅₀ ≤ 1 nM | [10] |

| Triazolo[4,3-a]pyridines | Herbicidal activity vs. various weeds | ~50% inhibition at 37.5 g a.i. ha⁻¹ | [24] |

| 5-Amino-1,2,3-triazole-4-carboxamides | T. cruzi infected VERO cells | Significant parasite suppression in mouse model | [9] |

| 3-Bromophenylamino derivatives | Anticancer activity (various cell lines) | Demonstrated efficacy against multiple cancer cell lines |[8] |

Key Experimental Protocols

The following protocols are generalized from published methodologies and are intended to provide a framework for the synthesis of aminotriazole compounds.

General Protocol for Synthesis of 1-Substituted-3-aminotriazoles

This protocol is adapted from a convergent synthesis method for preparing 3-aminotriazoles with varying N-1 substituents.[12][13]

-

Intermediate Formation: A mixture of the sulfonic acid intermediate (e.g., compound 5 from the cited literature, 1.2 mmol) and the desired substituted hydrazine (e.g., phenylhydrazine, 1.0 mmol) is stirred in anhydrous acetonitrile (1 mL) at room temperature for 1.5 hours.

-

Solvent Removal: The reaction mixture is concentrated in vacuo to yield a solid intermediate.

-

Cyclization: Trimethyl orthoformate (1 mL) is added to the solid intermediate in a sealed tube. The mixture is heated to 140 °C overnight (approx. 14-16 hours).

-

Work-up and Purification: The resulting mixture is cooled to room temperature. The crude product is then purified, typically by filtration through a short pad of silica gel, eluting with a solvent mixture such as 20% methanol in dichloromethane, to yield the final 1-substituted-3-aminotriazole product.

Caption: Experimental Workflow for Aminotriazole Synthesis

Protocol for One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles

This protocol is based on a method designed for the rapid, parallel synthesis of diverse aminotriazole libraries.[14]

-

Thiourea Formation: In a sealable vial, mix the primary or secondary amine (1.5 mmol) and bis(2,2,2-trifluoroethyl)thiocarbonate (1 mmol) in acetonitrile (0.7 mL). Seal the vial and heat to 75 °C for 2 hours.

-

Intermediate Formation: Evaporate the reaction mixture under high vacuum. Add the desired hydrazide (1 mmol) to the remaining material. Seal the vial and heat to 100 °C for 16 hours.

-

Ring Closure: Cool the mixture to ambient temperature. Add 1,3-propane sultone (2 mmol). Seal the vial again and heat at 100 °C for 16 hours to effect S-alkylation and consecutive ring closure.

-

Purification: The final 3-amino-1,2,4-triazole products are isolated and purified using standard chromatographic techniques.

Conclusion and Future Outlook

The journey of aminotriazole compounds from their discovery to the present day is a compelling narrative of chemical innovation, societal impact, and scientific evolution. Initially celebrated as a powerful agricultural tool, amitrole's history is also a cautionary tale that has shaped modern pesticide regulation. Today, the aminotriazole scaffold has been successfully repurposed, demonstrating remarkable versatility as a core structure in medicinal chemistry. Its derivatives have shown potent and selective activity in oncology, immunology, and infectious disease research. The continued exploration of this chemical space, aided by modern high-throughput synthesis and screening techniques, promises to unlock new therapeutic agents and further solidify the legacy of aminotriazoles in science.

References

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Amitrole [sitem.herts.ac.uk]

- 5. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 6. Skosmos: theia_ozcar_thesaurus: Aminotriazole [in-situ.theia-land.fr]

- 7. Cranberry - Wikipedia [en.wikipedia.org]

- 8. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of triazole aminopyrazines as a highly potent and selective series of PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Primary Site of Action of Amitrole in Arabidopsis thaliana Involves Inhibition of Root Elongation but Not of Histidine or Pigment Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Studies on the Mode of Action of Aminotriazole in the Induction of Chlorosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of amitrole (aminotriazole) for potential carcinogenicity in orally dosed rats, mice, and golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Carcinogenic and antitumor effects of aminotriazole on acatalasemic and normal catalase mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. inrs.fr [inrs.fr]

- 22. 3-Aminotriazole (61-82-5) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 23. 3-Aminotriazole protects from CoCl2-induced ototoxicity by inhibiting the generation of reactive oxygen species and proinflammatory cytokines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

"tautomerism in 5-amino-1,2,4-triazole derivatives"

An In-depth Technical Guide on Tautomerism in 5-Amino-1,2,4-Triazole Derivatives

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The functionality and efficacy of these compounds are profoundly influenced by their structural dynamics, particularly prototropic tautomerism.[1] Tautomerism, the equilibrium between two or more interconverting structural isomers, is a critical factor in drug design as different tautomers can exhibit distinct physicochemical properties, such as hydrogen bonding capabilities, lipophilicity, and molecular shape. These differences directly govern how a molecule interacts with its biological target.[1][3]

For 5-amino-1,2,4-triazole derivatives, several types of tautomerism are possible, including annular tautomerism, involving the migration of a proton between the nitrogen atoms of the heterocyclic ring, and amino-imino tautomerism.[4] This guide provides a comprehensive technical overview of the tautomeric phenomena in these derivatives, detailing the structural possibilities, summarizing quantitative stability data, outlining key experimental protocols for their characterization, and illustrating the critical implications for drug development.

Core Concepts of Tautomerism in 5-Amino-1,2,4-Triazole Systems

Prototropic tautomerism in 5-amino-1,2,4-triazole derivatives involves the migration of a proton, leading to a dynamic equilibrium between several isomers. The primary forms of tautomerism are:

-

Annular Tautomerism : This involves the movement of a proton between the nitrogen atoms of the triazole ring. For a 5-amino-1,2,4-triazole, this results in three potential annular tautomers: 1H, 2H, and 4H, named according to the position of the endocyclic proton.[5] Theoretical and experimental studies on related amino-1,2,4-triazoles have shown that 1H and 2H forms are often more stable than the 4H form.[4] The relative stability is influenced by the electronic effects of substituents on the ring.[1]

-

Amino-Imino Tautomerism : This is an equilibrium between the amino form (possessing an exocyclic -NH₂) and the imino form (with an exocyclic =NH group and an additional endocyclic proton). Each annular tautomer can, in principle, have a corresponding imino form.

-

Thione-Thiol Tautomerism : If the triazole ring is also substituted with a mercapto group (e.g., at the 3-position), thione-thiol tautomerism occurs. This is an equilibrium between the thione form (C=S) and the thiol form (C-SH).[6][7] Computational and experimental studies on various 1,2,4-triazole-3-thiones consistently indicate that the thione form is the more stable and predominant species in both the gas phase and solution.[6][8][9] The presence of the thione or thiol form can significantly impact biological activity.[7]

Caption: Tautomeric equilibria in 5-amino-1,2,4-triazole.

Quantitative Data on Tautomer Stability

The relative stability of tautomers is typically determined through quantum chemical calculations or inferred from experimental population analysis. Computational methods like Density Functional Theory (DFT) are widely used to calculate the electronic and Gibbs free energies of different tautomers.[3][10] The table below summarizes illustrative data from computational studies on related amino-1,2,4-triazole derivatives.

| Compound | Method | Tautomer | Relative Energy (kcal/mol) | Predicted Stability | Reference |

| 3-Amino-5-nitro-1,2,4-triazole (Gas Phase) | MP2 | 1H-ANTA | 0.00 | Most Stable | [10] |

| 2H-ANTA | 1.37 | [10][11] | |||

| 3-Amino-5-nitro-1,2,4-triazole (Polar Solvent) | DFT (Onsager model) | 2H-ANTA | 0.00 | Most Stable | [10] |

| 1H-ANTA | >0 | Less Stable | [10] | ||

| 1,2,4-Triazole-3-thione (Gas Phase) | B3LYP/6-31G(d,p) | Thione | 0.00 | Most Stable | [6][8] |

| Thiol | >0 | Less Stable | [6][8] | ||

| 4-Amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione | HPLC-MS (DMSO) | Thione | - | 97.27% | [9] |

| Thiol | - | 2.73% | [9] |

Note: The relative stabilities can be significantly influenced by the nature and position of substituents, as well as by the solvent environment.[1][10]

Experimental Protocols for Tautomer Characterization

A multi-faceted approach combining several analytical techniques is essential for the unambiguous characterization of tautomeric forms in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a premier technique for studying tautomeric equilibria in solution.[12] Chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the electronic environment, which differs significantly between tautomers.[13]

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the 5-amino-1,2,4-triazole derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is crucial, as it can influence the tautomeric equilibrium.[12][14]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include observing the chemical shifts of the triazole ring proton (if present) and the amino protons. If interconversion is slow on the NMR timescale, separate signals for different tautomers may be observed.[12]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons (C3 and C5) are particularly indicative of the predominant tautomeric form.[12]

-

Data Analysis: Compare the observed chemical shifts with values predicted by quantum chemical calculations for each possible tautomer to aid in structural assignment.[15] The integration of ¹H NMR signals can provide a quantitative measure of the tautomer population ratio in solution.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is effective for identifying functional groups and distinguishing between tautomers, especially in the solid state.[12][16]

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Analyze the spectrum for characteristic vibrational bands. For example, amino-imino tautomers will show different N-H stretching and bending frequencies. Thione-thiol tautomers are distinguishable by the presence of a C=S stretch (around 1100-1300 cm⁻¹) for the thione form versus a weak S-H stretch (around 2500-2600 cm⁻¹) for the thiol form.[2]

Single-Crystal X-ray Crystallography

X-ray crystallography provides the definitive, unambiguous structure of a molecule in the solid state.[17][18] It reveals the precise three-dimensional arrangement of atoms, bond lengths, and intermolecular interactions, thereby identifying the exact tautomeric form present in the crystal lattice.[17][19]

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.[17]

-

Structure Solution and Refinement: Process the collected data to determine the unit cell and space group. The electron density map is then solved to locate the atoms, and the structural model is refined to fit the experimental data.[17][20] The final refined structure will unequivocally show the positions of all atoms, including the mobile protons, confirming the specific tautomer present.[19]

Caption: Integrated workflow for tautomerism investigation.

Biological Significance and Drug Development

The tautomeric state of a 1,2,4-triazole derivative is of paramount importance in drug design. Different tautomers are distinct chemical entities with unique properties that dictate their biological activity.[3]

-

Drug-Target Interactions: Tautomers possess different hydrogen bond donor and acceptor patterns.[1] For example, an amino group is a hydrogen bond donor, while an imino nitrogen can be an acceptor. Annular tautomerism repositions the N-H donor site on the triazole ring. This variation directly impacts the binding affinity of the molecule to its target receptor or enzyme active site. A change in the dominant tautomer can switch a molecule from being a potent inhibitor to being inactive.

-

Physicochemical Properties: Tautomerism affects key properties like pKa, lipophilicity (logP), and solubility. These factors are critical for the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

-

Molecular Shape: The migration of a proton can lead to subtle but significant changes in the molecule's three-dimensional conformation, which can affect its ability to fit into a binding pocket.

Understanding and, where possible, controlling the tautomeric equilibrium is a crucial aspect of the drug design and optimization process.[1]

Caption: Influence of tautomerism on biological activity.

Conclusion

The tautomerism of 5-amino-1,2,4-triazole derivatives is a complex phenomenon governed by a delicate balance of structural and environmental factors. The existence of multiple, readily interconverting annular and amino-imino tautomers has profound implications for the chemical, physical, and biological properties of these molecules. For researchers in medicinal chemistry and drug development, a thorough understanding of this tautomeric landscape is not merely academic but essential for the rational design of effective therapeutic agents. A comprehensive characterization, leveraging the synergistic power of high-resolution spectroscopy (NMR, IR), definitive X-ray crystallography, and predictive computational modeling, is imperative to elucidate the predominant tautomeric forms and harness their specific properties for optimal drug-target interactions and biological efficacy.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tautomer - Wikipedia [en.wikipedia.org]

- 6. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scribd.com [scribd.com]

- 12. benchchem.com [benchchem.com]

- 13. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NMR study of the tautomeric behavior of N-(α-aminoalkyl)tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oai.e-spacio.uned.es [oai.e-spacio.uned.es]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique arrangement of nitrogen atoms within the triazole ring, coupled with the presence of both an amino and a carboxylate group, imparts a rich chemical reactivity. This allows for its elaboration into a diverse array of more complex molecular architectures, particularly fused heterocyclic systems. Consequently, this triazole derivative has garnered significant attention in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active molecules, including antiviral, anticancer, and antimicrobial agents. This document provides an overview of its applications and detailed protocols for its utilization in the synthesis of prominent heterocyclic scaffolds.

Key Applications

The strategic placement of reactive sites on the this compound core makes it an ideal precursor for a variety of chemical transformations. Its primary applications lie in the construction of fused ring systems and as a key component in the synthesis of nucleoside analogues.

-

Synthesis of Fused Heterocyclic Systems: The amino group of the triazole can readily participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form fused pyrimidine rings, leading to the formation of[1][2][3]triazolo[1,5-a]pyrimidines. This class of compounds is of significant interest due to its wide range of biological activities, including anticancer and antiviral properties.

-

Intermediate for Nucleoside Analogues: This triazole derivative is a crucial precursor for the synthesis of ribavirin, a broad-spectrum antiviral medication. The triazole moiety serves as the nucleobase in the final drug structure.

-

Synthesis of Novel Bioactive Scaffolds: Researchers have utilized this building block to create novel derivatives with potential therapeutic applications. These include compounds with substitutions at the amino group or modifications of the carboxylate functionality, leading to molecules with antimicrobial and anticancer activities.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key derivatives using this compound as the starting material.

Protocol 1: Synthesis of Ethyl 5-methyl-7-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carboxylate

This protocol describes the cyclocondensation reaction of ethyl 5-amino-1,2,4-triazole-3-carboxylate with a β-diketone to form a[1][2][3]triazolo[1,5-a]pyrimidine scaffold.[4]

Workflow Diagram:

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and anti-tumor activities of novel [1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction